The compound 1-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic molecule notable for its potential applications in medicinal chemistry. It features a unique combination of a tetrahydroquinazoline backbone and an oxadiazole moiety, which may impart specific biological activities. The compound is classified under the category of heterocyclic compounds due to the presence of nitrogen and oxygen in its ring structures.
This compound can be sourced from various chemical suppliers and manufacturers specializing in organic synthesis and pharmaceutical intermediates. One such supplier is Angene International Limited, which provides detailed specifications and safety information regarding the handling and storage of similar compounds .
The compound is classified as a tetrahydroquinazoline derivative and an oxadiazole-containing compound. These classifications indicate its structural complexity and potential pharmacological relevance, particularly in the development of new therapeutic agents.
The synthesis of 1-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature, pressure, and pH to ensure high yields and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to monitor the progress of the reactions and characterize the final product.
The molecular formula is , and it has a molecular weight of approximately 300.32 g/mol. The presence of fluorine in the structure may enhance lipophilicity and biological activity.
The compound can participate in various chemical reactions typical for both oxadiazoles and tetrahydroquinazolines:
Reactions involving this compound require specific reagents and conditions to achieve desired transformations without degrading sensitive functional groups. For example, using mild reducing agents can help preserve the integrity of the oxadiazole ring while modifying other parts of the molecule.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve interaction with specific biological targets such as enzymes or receptors involved in disease processes.
Studies on similar compounds suggest that modifications in the oxadiazole or tetrahydroquinazoline rings could significantly impact biological activity.
Relevant data about melting point, boiling point, and specific heat capacity are often determined experimentally during characterization processes.
The compound has potential applications in medicinal chemistry as:
CAS No.: 146764-58-1
CAS No.: 25134-45-6
CAS No.:
CAS No.: 71869-92-6
CAS No.: 2375662-42-1
CAS No.: 610764-96-0